molecular formula C15H16N2O B1211122 Labradorin 1

Labradorin 1

Cat. No. B1211122
M. Wt: 240.3 g/mol
InChI Key: DJGNEEKCRPWTKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Labradorin 1 is a natural product found in Pseudomonas syringae and Pseudomonas coronafaciens with data available.

Scientific Research Applications

Isolation and Cancer Cell Growth Inhibition : Labradorin 1 was isolated from Pseudomonas syringae pv. coronafaciens and identified as 2-isobutyl-5-(3-indolyl)oxazole. It has shown inhibitory effects on cancer cell growth, particularly in human lung and pancreas cancer cell lines, as evidenced by GI(50) values of 9.8 and 6.2 µg/mL respectively against NCI-H 460 (lung) and BXPC-3 (pancreas) cancer cells. The structural elucidation was achieved through spectroscopic techniques and X-ray crystal structure determinations, highlighting its potential in cancer research (Pettit et al., 2002).

Antibacterial Activity : New research has uncovered antibacterial oxazolylindole-type alkaloids, labradorins 5 and 6, from Pseudomonas sp., alongside four previously known tryptophan-derived alkaloids. These compounds, including labradorin 1, exhibited activity against bacterial pathogens such as Staphylococcus aureus and Acinetobacter baumannii. The minimal inhibitory concentrations (MICs) against S. aureus were 12 μg·mL−1 for labradorin 5 and >50 μg·mL−1 for labradorin 6, indicating a potential avenue for developing new antibacterial agents (Broberg et al., 2017).

properties

Product Name

Labradorin 1

Molecular Formula

C15H16N2O

Molecular Weight

240.3 g/mol

IUPAC Name

5-(1H-indol-3-yl)-2-(2-methylpropyl)-1,3-oxazole

InChI

InChI=1S/C15H16N2O/c1-10(2)7-15-17-9-14(18-15)12-8-16-13-6-4-3-5-11(12)13/h3-6,8-10,16H,7H2,1-2H3

InChI Key

DJGNEEKCRPWTKI-UHFFFAOYSA-N

SMILES

CC(C)CC1=NC=C(O1)C2=CNC3=CC=CC=C32

Canonical SMILES

CC(C)CC1=NC=C(O1)C2=CNC3=CC=CC=C32

synonyms

2-isobutyl-5-(3-indolyl)oxazole
labradorin 1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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